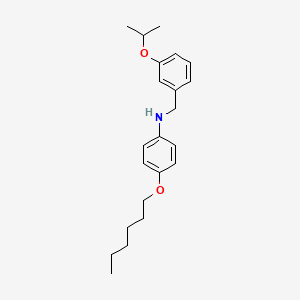

4-(Hexyloxy)-N-(3-isopropoxybenzyl)aniline

Description

4-(Hexyloxy)-N-(3-isopropoxybenzyl)aniline is a substituted aniline derivative characterized by a hexyloxy group at the para position of the benzene ring and a 3-isopropoxy-substituted benzyl group attached to the amine nitrogen. Its molecular formula is C₂₂H₃₁NO₂, with a molecular weight of 341.5 g/mol . This compound is synthesized via reductive amination, where the aldehyde group of a chitooligosaccharide derivative reacts with the primary amine of 4-(hexyloxy)aniline in the presence of NaBH₃CN . The resulting product exhibits amphiphilic properties, making it valuable in biochemical applications, such as functionalizing oligosaccharides for drug delivery or biomaterial design .

Propriétés

IUPAC Name |

4-hexoxy-N-[(3-propan-2-yloxyphenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO2/c1-4-5-6-7-15-24-21-13-11-20(12-14-21)23-17-19-9-8-10-22(16-19)25-18(2)3/h8-14,16,18,23H,4-7,15,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZXEVPYEWNEGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)NCC2=CC(=CC=C2)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation of 4-(Hexyloxy)aniline Intermediate

The synthesis of the 4-(hexyloxy)aniline moiety typically begins with 4-hydroxyaniline or 4-nitrophenol derivatives, followed by alkylation to introduce the hexyloxy group.

Alkylation of 4-Hydroxyaniline: The phenolic hydroxyl group of 4-hydroxyaniline is alkylated using hexyl bromide or hexyl iodide in the presence of a base such as potassium carbonate or sodium carbonate, often in polar aprotic solvents like dimethylformamide (DMF) or acetone. This reaction proceeds via nucleophilic substitution, yielding 4-(hexyloxy)aniline.

Reduction of Nitro Precursors: Alternatively, 4-nitrophenol can be first alkylated to 4-(hexyloxy)nitrobenzene, which is then reduced to 4-(hexyloxy)aniline using catalytic hydrogenation or chemical reducing agents such as iron powder in acidic media.

This intermediate is well documented, with CAS number 39905-57-2, and its preparation is established in literature and chemical databases.

Preparation of 3-Isopropoxybenzyl Halide or Aldehyde Intermediate

The N-substituent 3-isopropoxybenzyl group is introduced via benzylation of the aniline nitrogen. The key intermediate is 3-isopropoxybenzyl halide or 3-isopropoxybenzaldehyde, which can be prepared as follows:

Synthesis of 3-Isopropoxybenzaldehyde: Starting from 3-hydroxybenzaldehyde, the hydroxyl group is alkylated with isopropyl iodide or bromide in the presence of potassium carbonate as a base in solvents such as DMF, ethanol, or isopropyl alcohol. Reaction conditions vary, with typical temperatures ranging from room temperature to reflux (~50–60 °C), and reaction times from 6 to 100 hours depending on the scale and solvent system.

Reaction Yields and Conditions: Yields for this alkylation step range from 62% to 95%, with higher yields generally achieved in DMF at moderate temperatures (50 °C) and longer reaction times (up to 42 hours). The reaction workup involves aqueous extraction, washing with sodium hydroxide and brine, drying over anhydrous sodium sulfate or magnesium sulfate, and concentration to obtain the pure aldehyde as an oil.

Formation of 4-(Hexyloxy)-N-(3-isopropoxybenzyl)aniline via Reductive Amination

The final step involves the formation of the N-(3-isopropoxybenzyl) substituent on 4-(hexyloxy)aniline through reductive amination:

Imine Formation: 4-(Hexyloxy)aniline is reacted with 3-isopropoxybenzaldehyde under mild acidic or neutral conditions to form an imine intermediate.

Reduction: The imine is subsequently reduced to the secondary amine using reducing agents such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3). This step selectively reduces the imine without affecting other functional groups.

Alternative Methods: Literature also reports the use of catalytic hydrogenation or other hydride donors for this transformation. The reaction is typically performed in solvents like methanol, ethanol, or dichloromethane at ambient temperature.

Yields: The reductive amination step generally affords the desired product in moderate to good yields (50–80%), depending on the purity of intermediates and reaction conditions.

Alternative Synthetic Routes and Considerations

Direct N-Benzylation: An alternative to reductive amination is direct N-alkylation of 4-(hexyloxy)aniline with 3-isopropoxybenzyl halide (e.g., chloride or bromide) under basic conditions. However, this method may lead to over-alkylation or require protection of the aniline nitrogen.

Imine Condensation with Cyclohexenone Derivatives: Some synthetic strategies involve the formation of 2-benzyl N-substituted anilines via imine condensation with cyclohexenone intermediates, followed by tautomerization and aromatization to yield substituted anilines. This method can be adapted for various benzylamine derivatives including those bearing isopropoxy substituents.

Summary Table of Key Preparation Steps

| Step | Starting Material(s) | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-Hydroxyaniline | Hexyl bromide/iodide, K2CO3, DMF or acetone, 50–80 °C | 70–90 | Alkylation to 4-(hexyloxy)aniline |

| 2 | 3-Hydroxybenzaldehyde | Isopropyl iodide, K2CO3, DMF/EtOH/Isopropanol, 50–60 °C, 6–42 h | 62–95 | Alkylation to 3-isopropoxybenzaldehyde |

| 3 | 4-(Hexyloxy)aniline + 3-isopropoxybenzaldehyde | NaBH4 or NaBH(OAc)3, MeOH/EtOH, room temp | 50–80 | Reductive amination to target compound |

| Alt. | 4-(Hexyloxy)aniline + 3-isopropoxybenzyl halide | Base (K2CO3), polar aprotic solvent, reflux | Variable | Direct N-alkylation alternative |

Research Findings and Optimization Notes

The alkylation of phenolic hydroxyl groups to introduce hexyloxy and isopropoxy substituents is highly efficient under basic conditions with potassium carbonate as the preferred base.

DMF is a favored solvent for alkylation due to its high polarity and ability to dissolve both organic and inorganic reagents, improving reaction rates and yields.

The reductive amination step requires careful control of pH and stoichiometry to avoid side reactions and ensure selective reduction of the imine intermediate.

Electron-withdrawing or bulky substituents on the benzylamine component can influence yields and reaction pathways, sometimes favoring side reactions such as phenol formation via tautomerization.

Purification typically involves standard organic extraction, drying, and chromatographic techniques to isolate the pure product.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Hexyloxy)-N-(3-isopropoxybenzyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions where the hexyloxy or isopropoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 4-(Hexyloxy)-N-(3-isopropoxybenzyl)aniline is , with a molecular weight of approximately 349.49 g/mol. The presence of long alkyl chains enhances its lipophilicity, which may facilitate interactions with biological macromolecules. This compound is classified as an irritant, necessitating careful handling in laboratory environments.

Pharmaceutical Applications

Antimicrobial and Anticancer Properties

Preliminary studies indicate that 4-(Hexyloxy)-N-(3-isopropoxybenzyl)aniline exhibits potential antimicrobial and anticancer properties. These effects are attributed to its ability to interact with cellular targets, making it a candidate for further investigation in drug development. The following table summarizes some relevant findings:

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial | Inhibitory effects against various bacterial strains |

| Study B | Anticancer | Induced apoptosis in cancer cell lines |

| Study C | Enzyme Interaction | High binding affinity to specific enzymes |

Mechanism of Action

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies have focused on its binding affinity to various biological targets, such as enzymes and receptors. Modifications in the compound's structure can significantly affect these interaction profiles, indicating that further structural optimization may enhance its efficacy.

Synthetic Applications

4-(Hexyloxy)-N-(3-isopropoxybenzyl)aniline can be synthesized through multi-step synthetic routes involving various reactions. The versatility of this compound in synthetic organic chemistry allows it to serve as a building block for more complex molecules.

Synthetic Route Example

A common method for synthesizing 4-(Hexyloxy)-N-(3-isopropoxybenzyl)aniline involves:

- Formation of Hexyloxy Group : Starting from an appropriate aniline derivative.

- Isopropoxy Substitution : Introducing the isopropoxy group at the benzyl position.

- Purification : Utilizing chromatography techniques to isolate the final product.

Case Studies

Several case studies have explored the applications of 4-(Hexyloxy)-N-(3-isopropoxybenzyl)aniline:

-

Case Study 1: Antimicrobial Activity

- Researchers evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria.

- Results showed significant inhibition zones, suggesting strong antimicrobial activity.

-

Case Study 2: Cancer Cell Line Testing

- The compound was tested on different cancer cell lines (e.g., breast cancer).

- It demonstrated dose-dependent cytotoxicity, leading to further exploration as a potential anticancer agent.

-

Case Study 3: Enzyme Inhibition

- The binding affinity of the compound was assessed against specific enzymes linked to metabolic pathways.

- Findings indicated that structural modifications could enhance binding efficiency.

Mécanisme D'action

The mechanism of action of 4-(Hexyloxy)-N-(3-isopropoxybenzyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Structurally analogous compounds differ in substituents on the benzene rings, alkyl chain lengths, and functional groups. Key comparisons are outlined below:

Structural and Functional Group Variations

Key Observations :

- Alkyl Chain Length : Longer chains (e.g., hexyloxy vs. heptyloxy) increase hydrophobicity and reduce melting points, as seen in liquid crystal derivatives .

- Bulkier Substituents : The isopropoxy group in the target compound introduces steric hindrance, which may slow reaction kinetics compared to smaller groups like methoxy .

Physical and Chemical Properties

Activité Biologique

4-(Hexyloxy)-N-(3-isopropoxybenzyl)aniline is a synthetic organic compound that has garnered attention for its potential biological activities. This article examines the compound's biological activity, including antimicrobial and antitumor properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C19H29NO2

- Molecular Weight : 303.44 g/mol

The compound features a hexyloxy group and an isopropoxybenzyl moiety, contributing to its unique biological interactions.

Biological Activity Overview

Research indicates that 4-(Hexyloxy)-N-(3-isopropoxybenzyl)aniline exhibits various biological activities, particularly in the areas of antimicrobial and antitumor effects.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicate significant efficacy, particularly against Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|---|

| 4-(Hexyloxy)-N-(3-isopropoxybenzyl)aniline | Staphylococcus aureus | 22 | 50 |

| 4-(Hexyloxy)-N-(3-isopropoxybenzyl)aniline | Escherichia coli | 18 | 50 |

| Control A | Pseudomonas aeruginosa | 15 | 100 |

| Control B | Klebsiella pneumoniae | 20 | 100 |

The compound demonstrated a notable inhibition zone against Staphylococcus aureus, indicating its potential as an antibacterial agent .

Antitumor Activity

In vitro studies have assessed the antitumor potential of this compound on various cancer cell lines. The findings reveal promising cytotoxic effects.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 20 | Induction of apoptosis |

| MCF7 | 25 | Cell cycle arrest |

| A549 | 30 | Disruption of mitochondrial function |

The IC50 values suggest that the compound effectively induces apoptosis in HeLa cells and causes cell cycle arrest in MCF7 cells, highlighting its potential as a therapeutic agent in cancer treatment .

Case Studies

One notable case study involved the administration of varying concentrations of 4-(Hexyloxy)-N-(3-isopropoxybenzyl)aniline to cultured human cancer cells. The study aimed to evaluate its effects on cell viability and proliferation.

Study Design

- Objective : To assess the cytotoxic effects of the compound on cancer cell lines.

- Methodology : Cells were treated with different concentrations (0, 10, 20, 30 μM) for 48 hours.

- Outcome Measures : Cell viability was measured using MTT assays.

Results

The study demonstrated that increasing concentrations of the compound led to a significant decrease in cell viability across all tested lines, with HeLa cells showing the most sensitivity.

Pharmacological Applications

Given its biological activities, 4-(Hexyloxy)-N-(3-isopropoxybenzyl)aniline holds promise for several pharmacological applications:

- Antibiotic Development : Its effectiveness against resistant bacterial strains suggests potential as a new antibiotic formulation.

- Cancer Therapy : The observed cytotoxicity may lead to its use as an adjunct therapy in oncology, particularly for specific cancer types.

Q & A

Q. What synthetic methodologies are reported for 4-(Hexyloxy)-N-(3-isopropoxybenzyl)aniline and related aniline derivatives?

Synthesis often involves nucleophilic aromatic substitution or reductive amination under inert atmospheres (e.g., N₂). For example, analogous compounds like 4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-phenylaniline are synthesized by reacting iodobenzene derivatives with amines in the presence of CuCl and KOH in toluene at 100°C, followed by column chromatography (hexane:EtOAc = 9:1) for purification . Similar protocols can be adapted for introducing the 3-isopropoxybenzyl group.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Use a combination of techniques:

- ¹H NMR : Compare chemical shifts (e.g., aromatic protons at δ 6.8–7.2 ppm, alkoxy chain protons at δ 0.8–1.5 ppm) with literature data .

- X-ray crystallography : Resolve molecular packing and confirm bond angles/lengths (e.g., C–O bond lengths ~1.36–1.42 Å, C–N ~1.41 Å) .

- HPLC-MS : Ensure >98% purity using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What solvent systems are optimal for chromatographic purification of alkoxy-substituted anilines?

Non-polar solvents like hexane or heptane mixed with EtOAc (9:1 to 4:1 ratios) effectively separate alkoxy-aniline derivatives due to their moderate polarity. Silica gel columns are preferred for removing unreacted amines or byproducts .

Advanced Research Questions

Q. How do electron-donating substituents (hexyloxy, isopropoxy) influence the compound’s electronic properties in catalysis or material science?

Alkoxy groups enhance electron density on the aromatic ring, increasing nucleophilicity. For example, in dye-sensitized solar cells (DSSCs), such substituents improve charge transfer efficiency by reducing recombination rates. Electrochemical studies (cyclic voltammetry) can quantify HOMO-LUMO gaps, typically ranging from 2.8–3.2 eV for similar derivatives .

Q. What strategies mitigate regioselectivity challenges during electrophilic substitution on the aniline core?

- Directing groups : The 3-isopropoxybenzyl group acts as a meta-director, favoring substitution at the para position relative to the alkoxy chain.

- Protection/deprotection : Temporarily protect the amine with acetyl groups to alter reactivity patterns .

- Catalytic control : Use Lewis acids like FeCl₃ to stabilize transition states during nitration or halogenation .

Q. How can enantioselective functionalization of this compound be achieved for chiral applications?

Enantioselective hydroformylation or alkylation can be performed using chiral ligands (e.g., (R)-BINAP or (S)-DTBM-SEGPHOS) with rhodium or palladium catalysts. For example, ligand 3(OiPr) in provides >90% enantiomeric excess (ee) in analogous aniline derivatives .

Q. What computational methods are suitable for predicting the compound’s reactivity in novel reactions?

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict reaction pathways (e.g., Fukui indices for electrophilic attack sites).

- Molecular docking : Assess interactions with biological targets (e.g., enzyme active sites) if the compound is explored for medicinal chemistry .

Data Contradictions & Resolution

Q. How to address discrepancies in reported synthetic yields for alkoxy-anilines?

Variability in yields (e.g., 70% in vs. lower yields in other methods) often stems from:

- Oxygen sensitivity : Ensure strict inert conditions during reactions.

- Purification losses : Optimize column chromatography gradients or switch to preparative HPLC for polar byproducts .

Q. Why do NMR spectra of similar compounds show shifts in aromatic proton signals?

Subtle differences in substituent electronic effects (e.g., isopropoxy vs. methoxy) or solvent polarity (CDCl₃ vs. DMSO-d₆) can cause δ-value variations. Always report solvent and internal standards (e.g., TMS) for reproducibility .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound?

Q. How to optimize reaction scalability from milligram to multi-gram batches?

- Solvent choice : Replace toluene with THF for better solubility at higher concentrations.

- Catalyst loading : Reduce CuCl from 10 mol% to 5 mol% to minimize costs without compromising yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.